molecular formula C15H20N6O4 B10957833 ethyl ({5-[(1,5-dimethyl-1H-pyrazol-4-yl)carbamoyl]-1-ethyl-1H-pyrazol-4-yl}amino)(oxo)acetate

ethyl ({5-[(1,5-dimethyl-1H-pyrazol-4-yl)carbamoyl]-1-ethyl-1H-pyrazol-4-yl}amino)(oxo)acetate

Cat. No.: B10957833
M. Wt: 348.36 g/mol
InChI Key: NZWKCPGUSIZEJK-UHFFFAOYSA-N
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Description

ETHYL 2-[(5-{[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)AMINO]CARBONYL}-1-ETHYL-1H-PYRAZOL-4-YL)AMINO]-2-OXOACETATE is a complex organic compound featuring a pyrazole core Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(5-{[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)AMINO]CARBONYL}-1-ETHYL-1H-PYRAZOL-4-YL)AMINO]-2-OXOACETATE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 5-amino-pyrazoles with ethyl oxalate under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, optimizing reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(5-{[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)AMINO]CARBONYL}-1-ETHYL-1H-PYRAZOL-4-YL)AMINO]-2-OXOACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

ETHYL 2-[(5-{[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)AMINO]CARBONYL}-1-ETHYL-1H-PYRAZOL-4-YL)AMINO]-2-OXO

Properties

Molecular Formula

C15H20N6O4

Molecular Weight

348.36 g/mol

IUPAC Name

ethyl 2-[[5-[(1,5-dimethylpyrazol-4-yl)carbamoyl]-1-ethylpyrazol-4-yl]amino]-2-oxoacetate

InChI

InChI=1S/C15H20N6O4/c1-5-21-12(13(22)18-10-7-16-20(4)9(10)3)11(8-17-21)19-14(23)15(24)25-6-2/h7-8H,5-6H2,1-4H3,(H,18,22)(H,19,23)

InChI Key

NZWKCPGUSIZEJK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)NC(=O)C(=O)OCC)C(=O)NC2=C(N(N=C2)C)C

Origin of Product

United States

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